1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester
CAS No.: 36791-31-8
Cat. No.: VC16268180
Molecular Formula: C25H24N2O4S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36791-31-8 |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | ethyl 5-(benzenesulfonamido)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C25H24N2O4S/c1-4-31-25(28)24-18(3)27(20-13-10-17(2)11-14-20)23-15-12-19(16-22(23)24)26-32(29,30)21-8-6-5-7-9-21/h5-16,26H,4H2,1-3H3 |
| Standard InChI Key | UDCYERFPUMYJQU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)C |
Introduction
Structural Characteristics and Molecular Configuration
Core Indole Scaffold
The indole nucleus—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring—serves as the foundational framework. Substituent analysis reveals three critical modifications:
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2-Methyl group: Enhances steric bulk at position 2, potentially influencing receptor binding kinetics .
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1-(4-Methylphenyl) moiety: A para-methyl-substituted phenyl group at position 1, which may improve lipophilicity and membrane permeability .
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5-[(Phenylsulfonyl)amino] group: A sulfonamide-linked phenyl group at position 5, a feature common in protease inhibitors and kinase modulators .
The ethyl ester at the carboxylic acid position (C3) suggests prodrug design, facilitating improved bioavailability through esterase-mediated hydrolysis in vivo .
Table 1: Hypothesized Physicochemical Properties
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Steps
While no explicit synthesis for this compound is documented, retrosynthetic analysis suggests a multi-step approach:
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Indole Core Formation: Fischer indole synthesis using 4-methylphenylhydrazine and a ketone precursor .
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Sulfonamide Incorporation: Nucleophilic substitution at position 5 using phenylsulfonyl chloride under basic conditions .
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Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ .
Critical Challenges:
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Regioselectivity: Ensuring sulfonylation occurs exclusively at position 5 requires careful temperature control .
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Steric Hindrance: The 1-(4-methylphenyl) group may slow reaction rates during esterification .
Comparative Analysis with Documented Analogues
Ethyl 3-(Benzenesulfonyl)-1H-Indole-2-Carboxylate (CAS 158561-81-0)
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Structural Differences: Sulfonyl group at position 3 vs. position 5; lacks the 1-(4-methylphenyl) group.
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Bioactivity: Reported as a weak CA inhibitor (IC₅₀ = 12 µM) , suggesting positional effects on potency.
5-(2-N-Cyclohexyl-N-Methyl-Amino-Ethyl)-2-Methyl-1H-Indole-3-Carboxylic Acid-1-(4-Bromophenyl)-Ethyl Ester (CAS 459450-18-1)
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Key Contrasts: Bromophenyl vs. methylphenyl at position 1; aminoethyl vs. sulfonamide at position 5.
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Implications: Bromine's electronegativity may alter electronic distribution compared to methyl .
Research Gaps and Future Directions
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Experimental Validation: No in vitro or in vivo data exist for this compound. Priority studies should assess:
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Enzymatic inhibition (CA, COX-2)
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Cytotoxicity profiles
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Prodrug Optimization: Comparing ethyl ester hydrolysis rates with methyl or isopropyl esters .
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Crystallographic Studies: Resolving 3D structure to clarify sulfonamide orientation in active sites .
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